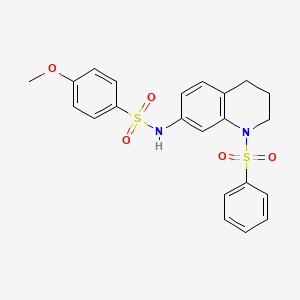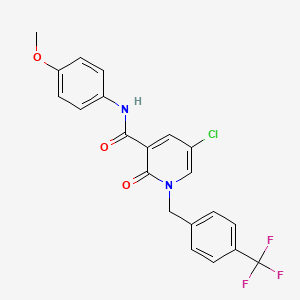![molecular formula C17H20N4O2 B2544629 (4-Methoxyphenyl)-[4-(pyrimidin-4-ylamino)piperidin-1-yl]methanone CAS No. 2415554-97-9](/img/structure/B2544629.png)
(4-Methoxyphenyl)-[4-(pyrimidin-4-ylamino)piperidin-1-yl]methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Methoxyphenyl)-[4-(pyrimidin-4-ylamino)piperidin-1-yl]methanone, also known as MPMP, is a small molecule inhibitor that has been developed for the treatment of cancer. MPMP has shown promising results in preclinical studies and is currently being evaluated in clinical trials.
作用机制
The exact mechanism of action of (4-Methoxyphenyl)-[4-(pyrimidin-4-ylamino)piperidin-1-yl]methanone is not fully understood. However, it has been proposed that (4-Methoxyphenyl)-[4-(pyrimidin-4-ylamino)piperidin-1-yl]methanone inhibits the activity of the protein kinase CK2, which is involved in various cellular processes including cell growth, proliferation, and survival. By inhibiting CK2, (4-Methoxyphenyl)-[4-(pyrimidin-4-ylamino)piperidin-1-yl]methanone may disrupt these processes and induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
(4-Methoxyphenyl)-[4-(pyrimidin-4-ylamino)piperidin-1-yl]methanone has been shown to have minimal toxicity in normal cells and tissues. In addition to its anti-cancer properties, (4-Methoxyphenyl)-[4-(pyrimidin-4-ylamino)piperidin-1-yl]methanone has been found to have anti-inflammatory and anti-angiogenic effects. (4-Methoxyphenyl)-[4-(pyrimidin-4-ylamino)piperidin-1-yl]methanone has also been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis.
实验室实验的优点和局限性
One advantage of (4-Methoxyphenyl)-[4-(pyrimidin-4-ylamino)piperidin-1-yl]methanone is its specificity for CK2, which reduces the likelihood of off-target effects. However, one limitation of (4-Methoxyphenyl)-[4-(pyrimidin-4-ylamino)piperidin-1-yl]methanone is its poor solubility in water, which can make it difficult to use in certain experiments. Additionally, the optimal dosage and treatment regimen for (4-Methoxyphenyl)-[4-(pyrimidin-4-ylamino)piperidin-1-yl]methanone have not been fully established, which may affect its efficacy in clinical trials.
未来方向
There are several future directions for research on (4-Methoxyphenyl)-[4-(pyrimidin-4-ylamino)piperidin-1-yl]methanone. One area of focus is the development of more efficient synthesis methods for (4-Methoxyphenyl)-[4-(pyrimidin-4-ylamino)piperidin-1-yl]methanone. Another area of research is the identification of biomarkers that can predict the response to (4-Methoxyphenyl)-[4-(pyrimidin-4-ylamino)piperidin-1-yl]methanone treatment. Additionally, the combination of (4-Methoxyphenyl)-[4-(pyrimidin-4-ylamino)piperidin-1-yl]methanone with other cancer therapies, such as immunotherapy, is an area of active investigation. Finally, the evaluation of (4-Methoxyphenyl)-[4-(pyrimidin-4-ylamino)piperidin-1-yl]methanone in different types of cancer and in combination with different chemotherapy regimens is an important direction for future research.
Conclusion:
In summary, (4-Methoxyphenyl)-[4-(pyrimidin-4-ylamino)piperidin-1-yl]methanone is a promising small molecule inhibitor that has shown anti-cancer properties in preclinical studies. Its specificity for CK2 and minimal toxicity in normal cells make it an attractive candidate for cancer treatment. Further research is needed to fully understand its mechanism of action and to optimize its use in clinical trials.
合成方法
The synthesis of (4-Methoxyphenyl)-[4-(pyrimidin-4-ylamino)piperidin-1-yl]methanone involves the reaction of 4-(pyrimidin-4-ylamino)piperidine with (4-methoxyphenyl)acetyl chloride in the presence of a base. The resulting product is then purified by column chromatography to obtain (4-Methoxyphenyl)-[4-(pyrimidin-4-ylamino)piperidin-1-yl]methanone in high yield and purity.
科学研究应用
(4-Methoxyphenyl)-[4-(pyrimidin-4-ylamino)piperidin-1-yl]methanone has been extensively studied for its anti-cancer properties. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. (4-Methoxyphenyl)-[4-(pyrimidin-4-ylamino)piperidin-1-yl]methanone has also been found to induce apoptosis, a process of programmed cell death, in cancer cells. In addition, (4-Methoxyphenyl)-[4-(pyrimidin-4-ylamino)piperidin-1-yl]methanone has been shown to sensitize cancer cells to chemotherapy and radiotherapy, making it a potential adjuvant therapy for cancer treatment.
属性
IUPAC Name |
(4-methoxyphenyl)-[4-(pyrimidin-4-ylamino)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2/c1-23-15-4-2-13(3-5-15)17(22)21-10-7-14(8-11-21)20-16-6-9-18-12-19-16/h2-6,9,12,14H,7-8,10-11H2,1H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAFKHYDSTCXGLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2CCC(CC2)NC3=NC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(4-methoxybenzoyl)piperidin-4-yl]pyrimidin-4-amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(benzo[d]thiazol-2-yl)-4-benzyl-5-oxomorpholine-3-carboxamide](/img/structure/B2544546.png)
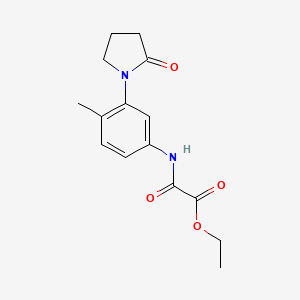
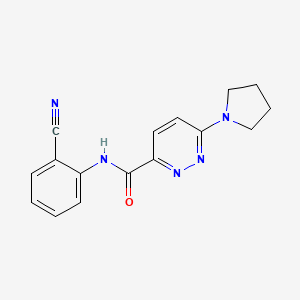
![2-nitro-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzenecarboxamide](/img/structure/B2544554.png)
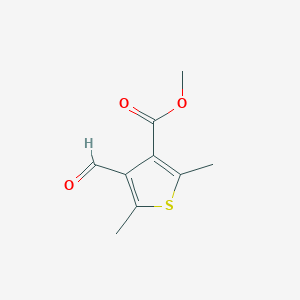
![2-{[3-cyano-4-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(2-ethylphenyl)acetamide](/img/structure/B2544556.png)
![Ethyl 6-acetyl-2-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2544557.png)
![N~4~-(1,3-benzodioxol-5-yl)-1-[6-(4-methylpiperidino)-4-pyrimidinyl]-1H-imidazole-4-carboxamide](/img/structure/B2544558.png)
![N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B2544560.png)
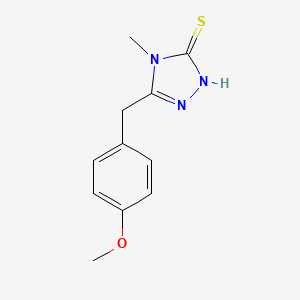
![4-(N,N-dimethylsulfamoyl)-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2544563.png)
![[3-Fluoro-5-(4-fluorophenyl)phenyl]methanol](/img/structure/B2544564.png)
